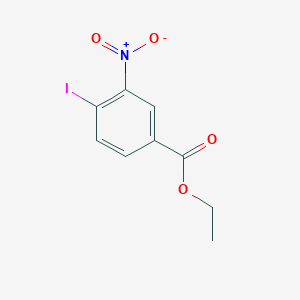

Ethyl 4-iodo-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCKGPNDVFZONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458132 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57362-77-3 | |

| Record name | Ethyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 4-iodo-3-nitrobenzoate as a Pivot Scaffold in Medicinal Chemistry

[1][2]

Executive Summary: The "Ortho-Nitro Iodo" Motif

Ethyl 4-iodo-3-nitrobenzoate (CAS: 57362-77-3) represents a high-value "pivot scaffold" in modern drug discovery.[1][2] Its utility stems from the orthogonal reactivity of its three functional handles: an electron-deficient aromatic core, a labile iodine atom primed for oxidative addition, and a nitro group serving as a latent amine precursor.

Unlike simple benzoates, this molecule allows for regioselective divergence . The iodine atom facilitates palladium-catalyzed cross-couplings (Suzuki, Sonogashira) without disturbing the nitro group. Conversely, the nitro group can be selectively reduced to an aniline for amide coupling or heterocycle construction, often retaining the iodine for subsequent functionalization. This whitepaper details the structural properties, robust synthetic protocols, and chemo-selective reactivity profiles of this critical intermediate.

Chemical Profile & Structural Analysis[1][2][3][4][5]

Core Identity

| Parameter | Data |

| IUPAC Name | Ethyl 4-iodo-3-nitrobenzoate |

| CAS Number | 57362-77-3 |

| Molecular Formula | C₉H₈INO₄ |

| Molecular Weight | 321.07 g/mol |

| Physical State | Yellow crystalline solid |

| Melting Point | 103–105 °C (Typical for pure polymorphs) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Electronic & Steric Map

The molecule's reactivity is dictated by the "push-pull" electronics of the benzene ring.

-

The Nitro Group (C3): Strongly electron-withdrawing (-I, -M effects), it deactivates the ring toward electrophilic attack but activates the C4-Iodine bond for oxidative addition by Pd(0) species.[1]

-

The Iodine Atom (C4): The weak C-I bond (approx. 57 kcal/mol) makes it an excellent leaving group.[2] The "Heavy Atom Effect" of iodine also influences the NMR shifts of adjacent protons.

-

The Ester Handle (C1): Provides a protected carboxylic acid that can be hydrolyzed or converted to amides/alcohols late-stage.[1][2]

Figure 1: Electronic and steric connectivity map of Ethyl 4-iodo-3-nitrobenzoate.[1][2]

Synthetic Routes & Optimization

While nitration of ethyl 4-iodobenzoate is possible, it often suffers from regioselectivity issues (yielding mixtures of 3-nitro and 2-nitro isomers).[1] The Gold Standard Protocol relies on the esterification of the commercially available 4-iodo-3-nitrobenzoic acid.[1] This ensures regiospecificity and high purity.[2]

Protocol: Acid-Catalyzed Fischer Esterification

This method utilizes thionyl chloride (

Materials:

-

Ethanol (Absolute, excess as solvent/reagent)

Step-by-Step Methodology:

-

Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (

), suspend 4-iodo-3-nitrobenzoic acid (10 g, 34 mmol) in anhydrous Ethanol (100 mL). -

Chlorination: Cool the mixture to 0°C. Add Thionyl Chloride (3.7 mL, 51 mmol) dropwise over 20 minutes. Caution: Gas evolution (

, -

Reflux: Add 2 drops of DMF. Heat the mixture to reflux (80°C) for 4 hours. The suspension should clarify into a yellow solution.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting acid (

) should disappear, replaced by the ester ( -

Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol/SOCl2.

-

Neutralization: Dissolve the residue in EtOAc (150 mL) and wash cautiously with Saturated

(2 x 50 mL) to remove trace acid. Wash with Brine (50 mL).[2] -

Isolation: Dry organic layer over

, filter, and concentrate. -

Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc if necessary.

Self-Validating Analytical Data (Expected):

-

1H NMR (400 MHz, CDCl3):

- 8.45 (d, J = 2.0 Hz, 1H, H-2 ): Most deshielded due to flanking NO2 and Ester.

- 8.15 (d, J = 8.0 Hz, 1H, H-5 ): Ortho to Iodine.

- 7.85 (dd, J = 8.0, 2.0 Hz, 1H, H-6 ).

- 4.42 (q, J = 7.1 Hz, 2H, OCH2 ).

- 1.41 (t, J = 7.1 Hz, 3H, CH3 ).

Reactivity Profile: The "Pivot" Concept

The true power of this scaffold lies in its ability to undergo chemoselective transformations. The researcher must choose the order of operations carefully to avoid incompatible functionalities.

Divergent Pathways[1][2]

-

Path A (C-C Bond Formation): Suzuki-Miyaura coupling at the C-I bond.[2] The nitro group remains intact.

-

Path B (Reduction): Reduction of

to

Figure 2: Chemoselective reaction pathways. Path A and B allow orthogonal functionalization.[2]

Key Experiment: Suzuki-Miyaura Coupling

This protocol demonstrates the coupling of the iodide without affecting the nitro group.

Reagents:

Protocol:

-

Inert Atmosphere: Charge a reaction vial with the iodo-ester (321 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

(58 mg, 0.05 mmol). Evacuate and backfill with Argon ( -

Solvation: Add degassed Dioxane (5 mL) and

(1 mL). -

Reaction: Seal and heat to 90°C for 12 hours. The solution typically turns black (Pd precipitation) upon completion.[2]

-

Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water.[4]

-

Result: Yields Ethyl 3-nitro-4-phenylbenzoate. The iodine is replaced by the phenyl ring; the nitro group is preserved.

Safety & Handling Standards

-

Energetic Potential: While not a high explosive, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition temperatures (>200°C).[2]

-

Alkylating Agent: Ethyl esters can act as mild alkylating agents.[2] Use gloves and work in a fume hood.[2]

-

Waste Disposal: Palladium wastes must be segregated.[2] Iodine-containing organic waste should be kept separate from general organic solvents in some jurisdictions to prevent incinerator corrosion.[1][2]

References

-

Synthesis of Nitro-Benzoate Esters: Vertex Pharmaceuticals.[1][2] "Process for the preparation of 4-iodo-3-nitrobenzamide."[1][2][5] U.S. Patent 8,586,792 B2.[2] July 4, 2013.[5]

-

Chemoselective Nitro Reduction (Avoiding Deiodination): Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[1][2] Organic Syntheses, 2005, 81, 188. [1][2]

-

Suzuki Coupling on Nitro-Iodo Scaffolds: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. [1][2]

-

Physical Data & CAS Verification: ChemScene. "Ethyl 4-iodo-3-nitrobenzoate Product Data."

Sources

- 1. (R)‐ethyl 4‐iodo‐3‐hydroxybutanoate | CAS#:112083-27-9 | Chemsrc [chemsrc.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-nitrobenzoate NMR [orgspectroscopyint.blogspot.com]

- 3. Solutions of anhydrous lanthanide salts and its preparation - Patent 1759765 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

Technical Guide: Ethyl 4-iodo-3-nitrobenzoate (CAS 57362-77-3)

[1][2]

Executive Summary

Ethyl 4-iodo-3-nitrobenzoate (CAS 57362-77-3) is a high-value tris-functionalized aromatic scaffold used extensively in medicinal chemistry and materials science.[1] Its utility stems from its orthogonal reactivity profile : an electrophilic ester, a reducible nitro group, and a labile iodine atom. This unique combination allows for sequential, chemoselective transformations—making it an ideal "hub" molecule for constructing complex biaryl systems, benzimidazoles, and kinase inhibitor libraries.

This guide details the synthesis, reactivity, and handling of this core intermediate, providing researchers with actionable protocols for drug development workflows.

Chemical Profile & Physical Properties[3][4][5][6][7][8]

| Property | Data |

| CAS Number | 57362-77-3 |

| IUPAC Name | Ethyl 4-iodo-3-nitrobenzoate |

| Molecular Formula | C₉H₈INO₄ |

| Molecular Weight | 321.07 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)I)[O-] |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Aryl Iodide (C–I), Nitro (–NO₂), Ethyl Ester (–COOEt) |

Synthetic Pathways

While direct nitration of ethyl 4-iodobenzoate is possible, it often suffers from regioselectivity issues (yielding mixtures of 2-nitro and 3-nitro isomers). The authoritative industrial route relies on the esterification of the commercially available 4-iodo-3-nitrobenzoic acid. This method ensures high regiochemical purity.

Protocol: Acid-Catalyzed Esterification (Fischer-Speier)

Objective: Conversion of 4-iodo-3-nitrobenzoic acid to ethyl 4-iodo-3-nitrobenzoate.

Reagents:

-

4-Iodo-3-nitrobenzoic acid (1.0 eq)

-

Ethanol (Absolute, excess as solvent)[2]

-

Sulfuric Acid (H₂SO₄, catalytic, 0.1–0.2 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with 4-iodo-3-nitrobenzoic acid and a magnetic stir bar.

-

Solvation: Add absolute ethanol (approx. 10 mL per gram of substrate).

-

Activation:

-

Method A (H₂SO₄): Add conc. H₂SO₄ dropwise. Heat to reflux (78°C) for 6–12 hours.

-

Method B (SOCl₂ - Preferred for scale): Cool solution to 0°C. Add SOCl₂ dropwise to generate HCl in situ. Warm to room temperature, then reflux for 3 hours.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a higher R_f product spot.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.[2] Dilute residue with EtOAc and wash sequentially with sat.[3][4] NaHCO₃ (to remove unreacted acid) and brine.[3]

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Visual Synthesis Workflow

Figure 1: Standard synthetic route via Fischer Esterification ensuring regiochemical purity.

Reactivity & Applications in Drug Discovery

The power of CAS 57362-77-3 lies in its chemoselective orthogonality . Researchers can manipulate one functional group without affecting the others, allowing for the construction of diverse molecular libraries.

A. The Aryl Iodide: Cross-Coupling Gateway

The iodine atom at the C4 position is highly activated for Palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the ortho-nitro and para-ester groups.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls (common in kinase inhibitors).

-

Sonogashira: Coupling with terminal alkynes.

-

Heck Reaction: Vinylation for extending carbon chains.

B. The Nitro Group: Gateway to Heterocycles

Post-coupling, the nitro group serves as a "masked" amine.

-

Reduction: Fe/NH₄Cl or H₂/Pd-C reduces the nitro group to an aniline.

-

Cyclization: If a carbon chain was added at the iodine position (e.g., via Sonogashira), the newly formed amine can attack the side chain to close a ring, forming indoles or quinolines .

-

Benzimidazoles: Reduction followed by condensation with aldehydes yields benzimidazole scaffolds.

C. The Ester: Solubilizing Handle & Pro-drug

The ethyl ester improves lipophilicity for cell-permeability during early screening. It can later be:

-

Hydrolyzed to the free acid (for salt formation).

-

Converted to an amide (for peptidomimetics).

Reactivity Logic Map

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in library generation.

Handling, Safety & Stability (E-E-A-T)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. Rinse with water for 15 min if exposed.[5] |

| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust generation.[6] |

Storage Protocol:

-

Store at 2–8°C (Refrigerate).

-

Keep container tightly sealed and away from light (iodides can degrade/discolor upon prolonged light exposure).

-

Store under inert gas (Argon/Nitrogen) for long-term stability to prevent hydrolysis or oxidation.

References

-

PubChem Compound Summary. (2025). Ethyl 4-iodo-3-nitrobenzoate (CID 12847585). National Center for Biotechnology Information. Link

-

BenchChem Protocols. (2025). Synthesis of Ethyl 4-iodobenzoate Derivatives.Link

-

ChemScene Product Data. (2024). Safety and Handling of Nitrobenzoate Esters.[6]Link

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Applications.Link

-

GuideChem. (2024). Material Safety Data Sheet: Ethyl 4-nitrobenzoate Analogs.Link

Sources

- 1. 57362-77-3|Ethyl 4-iodo-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ETHYL 4-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]

Technical Monograph: Ethyl 4-iodo-3-nitrobenzoate

The Orthogonal Scaffold for Divergent Medicinal Chemistry

Executive Summary

Ethyl 4-iodo-3-nitrobenzoate (CAS: 57362-77-3) represents a high-value "orthogonal triad" scaffold in medicinal chemistry. Its utility stems from the simultaneous presence of three chemically distinct functional handles: a highly reactive aryl iodide (for cross-coupling), an activating nitro group (serving as both an electronic activator and a latent amine), and an ester moiety (acting as a solubility handle or further derivatization point).

This guide details the physicochemical properties, validated synthesis protocols, and the divergent reactivity profile of this compound, specifically focusing on its role as a "switchable" electrophile in the synthesis of kinase inhibitors and bi-functional drug conjugates.

Chemical Identity & Physical Properties[1][2][3][4]

| Parameter | Specification |

| IUPAC Name | Ethyl 4-iodo-3-nitrobenzoate |

| CAS Number | 57362-77-3 |

| Molecular Formula | C₉H₈INO₄ |

| Molecular Weight | 321.07 g/mol |

| Appearance | Yellow Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |

| Melting Point | Typically 55–65 °C (Analogous methyl ester is solid) |

| Stability | Light sensitive (protect from direct UV); Stable under ambient conditions |

Synthesis & Production Protocol

The synthesis of Ethyl 4-iodo-3-nitrobenzoate is most reliably achieved through a two-stage workflow starting from 4-amino-3-nitrobenzoic acid. Direct nitration of ethyl 4-iodobenzoate is not recommended due to poor regioselectivity and deiodination risks.

Stage 1: Sandmeyer Iodination

Objective: Convert 4-amino-3-nitrobenzoic acid to 4-iodo-3-nitrobenzoic acid.

-

Diazotization: Dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in aqueous H₂SO₄. Cool to 0–5 °C. Add NaNO₂ (1.2 eq) dropwise, maintaining temperature <5 °C to form the diazonium salt.

-

Iodination: Slowly add the diazonium solution to a stirred solution of KI (1.5 eq) in water/H₂SO₄ at 0 °C.

-

Workup: Allow to warm to room temperature (evolution of N₂ gas). Heat to 60 °C for 30 mins to ensure completion. Quench with aqueous NaHSO₃ (to remove free iodine). Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water.

Stage 2: Fischer Esterification

Objective: Esterification of the carboxylic acid.

-

Reaction: Suspend 4-iodo-3-nitrobenzoic acid (1.0 eq) in absolute Ethanol (10–20 volumes).

-

Catalyst: Add conc. H₂SO₄ (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise.

-

Reflux: Heat to reflux (approx. 78 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Isolation: Concentrate solvent in vacuo. Dilute residue with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Yield: Typically 85–95% as a yellow solid.

Divergent Reactivity Profile

The core value of Ethyl 4-iodo-3-nitrobenzoate lies in its ability to undergo three distinct reaction pathways depending on the order of operations.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The C4-Iodine bond is highly labile toward oxidative addition by Pd(0).

-

Mechanism: The ortho-nitro group exerts an electronic withdrawing effect, slightly deactivating the oxidative addition compared to a neutral ring, but the Iodine remains the most reactive site.

-

Protocol Note: Use mild bases (K₂CO₃, Cs₂CO₃) to avoid SNAr side reactions.

-

Application: Installing biaryl systems while retaining the nitro group for later reduction.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The ortho-nitro group and para-ester group synergistically activate the C4 position.

-

Mechanism: The Iodine acts as a leaving group, displaced by nucleophiles (primary/secondary amines, thiols).

-

Conditions: Mild heating (40–60 °C) with an amine in DMF or DMSO.

-

Crucial Insight: This pathway removes the iodine. If you need the iodine for coupling, do not expose the compound to strong nucleophiles before the Pd-coupling step.

Pathway C: Nitro Reduction[5][6]

-

Selective Reduction: To reduce the Nitro group to an Aniline without de-iodinating the ring, avoid catalytic hydrogenation (Pd/C + H₂), which often causes hydrodehalogenation.

-

Recommended Reagents: Iron powder/NH₄Cl, SnCl₂, or Indium metal.

-

Result: Ethyl 4-iodo-3-aminobenzoate (a scaffold for further functionalization via Sandmeyer or amide coupling).

Visualizing the Reactivity "Switch"

The following diagram illustrates the decision logic for researchers using this scaffold.

Caption: Divergent synthesis pathways. Path A retains the nitro group; Path B sacrifices the iodine; Path C activates the amine while retaining the iodine.

Applications in Drug Discovery

Case Study: Kinase Inhibitor Synthesis

Many kinase inhibitors require a "hinge binder" motif linked to a "solvent front" moiety.

-

Step 1 (SNAr): React Ethyl 4-iodo-3-nitrobenzoate with a cyclic amine (e.g., morpholine) to displace the iodine. Note: This strategy is used when the Iodine is NOT needed for coupling.

-

Alternative Step 1 (Suzuki): If the core requires a biaryl linkage, the Suzuki coupling is performed first to install the hinge binder at C4.

-

Step 2 (Cyclization): Reduce the nitro group to the aniline. This sets up an intramolecular cyclization with the ester (or a modified amide) to form quinazolinone-like cores.

Bi-Functional Linkers

The compound serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras). The ester connects to the E3 ligase ligand, while the iodine allows attachment to the target protein ligand via Sonogashira coupling.

Safety & Handling

-

Hazards: As a nitroaromatic, the compound is potentially toxic and an irritant. The iodine bond makes it light-sensitive.

-

Explosion Risk: While the ethyl ester is stable, the diazonium intermediate in the synthesis (Stage 1) is potentially explosive if allowed to dry. Always keep diazonium salts in solution and cold.

-

Storage: Store in amber vials at 2–8 °C.

References

- Title: Preparation of 4-iodo-3-nitrobenzoic acid derivatives.

-

SNAr Reactivity of Activated Aryl Iodides

- Title: Kinetic Study on SNAr Reaction of Activ

- Source: ResearchG

-

URL:[Link]

-

Selective Reduction Protocols

-

Suzuki Coupling Methodology

Sources

Strategic Functionalization of Ethyl 4-iodo-3-nitrobenzoate

A Modular Scaffold for Heterocyclic Synthesis and Drug Discovery

Executive Summary

Ethyl 4-iodo-3-nitrobenzoate (CAS: 57362-77-3) represents a "linchpin" scaffold in modern medicinal chemistry.[1] Its value lies not merely in its constituent functional groups, but in their specific orthogonal arrangement. The molecule features a trisubstituted benzene ring containing an electrophilic handle (iodide), a latent nucleophile (nitro/amine), and a remote functionalizable tether (ester).

This guide dissects the chemoselective utility of this scaffold, providing researchers with a roadmap for transforming it into high-value pharmacophores such as indoles , benzimidazoles , and quinazolinones .

Molecular Architecture & Electronic Profile[1]

The reactivity of ethyl 4-iodo-3-nitrobenzoate is governed by the electronic interplay between its three substituents.[1] Understanding this is prerequisite to successful method development.

| Functional Group | Position | Electronic Effect | Synthetic Role |

| Iodide (-I) | C4 | Weakly deactivating (Inductive) | Primary Electrophile: The C-I bond is weak (~57 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species (Suzuki, Sonogashira, Heck).[1] |

| Nitro (-NO₂) | C3 | Strongly deactivating (Resonance) | Latent Nucleophile: Activates the adjacent iodide for nucleophilic aromatic substitution ( |

| Ethyl Ester (-COOEt) | C1 | Deactivating (Resonance) | Remote Handle: Remains inert during standard cross-coupling and reduction conditions, allowing for late-stage diversification (e.g., hydrolysis to acid). |

Chemoselective Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Figure 1: Orthogonal reactivity map demonstrating the divergent synthesis pathways.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Ethyl 4-iodo-3-nitrobenzoate)

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust method is Fischer Esterification .

Reagents:

-

4-Iodo-3-nitrobenzoic acid (1.0 eq)[1]

-

Absolute Ethanol (Solvent/Reagent, ~0.5 M concentration)

-

Sulfuric Acid (

, conc., 0.5 eq)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 4-iodo-3-nitrobenzoic acid and absolute ethanol. Stir until a suspension forms.

-

Catalyst Addition: Add concentrated

dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexane). The acid spot (

) should disappear, replaced by the ester ( -

Workup: Cool to room temperature. Concentrate ethanol to ~20% volume under reduced pressure. Pour the residue into ice-cold saturated

solution (slowly, to quench acid). -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over -

Purification: Evaporate solvent. Recrystallize from Ethanol/Hexane if necessary.[1]

Protocol B: Application – Synthesis of Ethyl 2-Phenyl-1H-indole-5-carboxylate

This protocol demonstrates the "Molecular Logic" of the scaffold: utilizing the Iodine for coupling and the Nitro group for cyclization.[1]

Reaction Type: Sonogashira Coupling

Reagents:

-

Ethyl 4-iodo-3-nitrobenzoate (1.0 eq)[1]

-

Phenylacetylene (1.2 eq)

- (5 mol%)[6]

-

CuI (2 mol%)

-

Triethylamine (

, 3.0 eq) -

Solvent: DMF or THF (degassed)

-

Cyclization Step: Iron powder (5.0 eq) / Acetic Acid.

Workflow:

-

Coupling (Sonogashira):

-

In a glovebox or under Argon, combine the benzoate, Pd-catalyst, and CuI in a Schlenk flask.

-

Add degassed THF and

.[1] -

Add phenylacetylene dropwise.[1]

-

Stir at RT for 4–6 hours. (The electron-deficient ring accelerates oxidative addition, making heating often unnecessary).

-

Checkpoint: Confirm formation of the internal alkyne via LCMS.

-

-

Reductive Cyclization:

-

Isolation:

Experimental Workflow Diagram

The following diagram visualizes the critical process parameters (CPPs) for the synthesis and application of this scaffold.

Figure 2: Step-by-step workflow from raw material to heterocyclic pharmacophore.

Safety & Handling (MSDS Summary)

-

Signal Word: Warning.

-

Hazards:

-

Skin/Eye Irritant: The nitro and ester groups contribute to potential irritation.

-

Sensitizer: Nitroaromatics can be skin sensitizers.[1]

-

-

Storage: Store at room temperature, protected from light (iodides can degrade/discolor upon prolonged light exposure).

-

Chemical Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References

-

Synthesis of Ethyl 4-iodo-3-nitrobenzoate

-

Sonogashira Coupling Protocols

-

Indole Synthesis via Nitro-Alkyne Cyclization

-

Nitro Group Reduction Chemoselectivity

Sources

- 1. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spuvvn.edu [spuvvn.edu]

Technical Guide: Reactivity Profile of Ethyl 4-iodo-3-nitrobenzoate

Executive Summary: The "Linchpin" Scaffold

Ethyl 4-iodo-3-nitrobenzoate (CAS: 57362-77-3) is a high-value intermediate in medicinal chemistry, serving as a trifunctional "linchpin" scaffold. Its utility stems from the orthogonal reactivity of its three functional groups:

-

Aryl Iodide (C4): A premium handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

Nitro Group (C3): An "ortho-director" for nucleophilic attack at C4 and a latent amine precursor for heterocycle formation (benzimidazoles, quinazolinones).

-

Ethyl Ester (C1): A modifiable terminus for solubility tuning or conversion to amides/heterocycles.

This guide details the chemoselective manipulation of these groups, providing validated protocols to avoid common pitfalls such as reductive dehalogenation or competitive hydrolysis.

Mechanistic Reactivity Profile

The molecule's reactivity is defined by the electronic interplay between the electron-withdrawing nitro (

Electronic Environment

-

Activation of C4: The ortho-nitro and para-ester groups create a highly electron-deficient center at C4. While Iodine is bulky, the electronic activation allows for Nucleophilic Aromatic Substitution (

) with strong nucleophiles (thiols, primary amines), though this is slower than with the corresponding fluoro-analog. -

Labile C-I Bond: The C-I bond is the weakest bond (approx. 53 kcal/mol) regarding oxidative addition to Pd(0), making it the primary site for carbon-carbon bond formation.

-

Reductive Sensitivity: The C-I bond is susceptible to hydrogenolysis (cleavage to C-H) under standard catalytic hydrogenation conditions (Pd/C,

), necessitating specific reductive protocols to preserve the halogen.

Reactivity Divergence Map

The following diagram illustrates the decision pathways for diversifying this scaffold.

Caption: Divergent synthetic pathways. Note that Pathway B requires specific conditions to prevent loss of the Iodine atom.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Preserving Nitro Group)

Objective: Functionalize C4 with an aryl group while keeping the nitro group intact for later cyclization. Challenge: Base-sensitive ester hydrolysis and potential homocoupling.

Optimized Conditions:

-

Catalyst:

(5 mol%) - Preferred over -

Base:

(3.0 equiv) - Milder than carbonates, reduces ester hydrolysis. -

Solvent: 1,4-Dioxane/Water (9:1) - Degassed.

-

Temperature: 80-90 °C.

Step-by-Step:

-

Charge a reaction vial with Ethyl 4-iodo-3-nitrobenzoate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(3.0 equiv). -

Add

(5 mol%) under an inert atmosphere (Argon/Nitrogen). -

Add degassed 1,4-Dioxane/Water (9:1, 0.1 M concentration relative to substrate).

-

Seal and heat to 85 °C for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Note: The nitro group remains untouched. If the boronic acid contains sensitive groups, switch base to

in anhydrous DME.

Protocol B: Chemoselective Nitro Reduction (Retaining Iodide)

Objective: Reduce

Recommended Method: Iron/Ammonium Chloride This method is mild, scalable, and kinetically selective for nitro groups over aryl halides.

Step-by-Step:

-

Dissolve Ethyl 4-iodo-3-nitrobenzoate (1.0 equiv) in Ethanol/Water (3:1 ratio).

-

Add Iron Powder (5.0 equiv, <325 mesh) and Ammonium Chloride (

, 5.0 equiv). -

Heat the suspension to reflux (approx. 80 °C) with vigorous stirring.

-

Monitoring: Reaction typically completes in 1–3 hours. The mixture will turn dark/rusty.

-

Workup (Crucial): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

-

Purification: Partition residue between EtOAc and Water. The product, Ethyl 3-amino-4-iodobenzoate , is usually pure enough for the next step.

Alternative Method: Stannous Chloride (

-

Use

(5.0 equiv) in Ethanol at 70 °C. -

Cons: Workup can be messy (tin emulsions). Use Rochelle's salt or extensive base wash to break emulsions.

Protocol C: Cyclization to Quinazolin-4(3H)-ones

Objective: Utilize the Ester and newly formed Amine (from Protocol B) to build a heterocycle.

Workflow:

-

Start with Ethyl 3-amino-4-iodobenzoate (from Protocol B).

-

React with an acyl chloride or aldehyde to form the amide bond at the aniline nitrogen.

-

Cyclization: Treat the intermediate amide with a dehydrating agent (e.g.,

or-

Note: Direct reaction of the amino-ester with formamide at 140-160 °C yields the core Quinazolinone scaffold directly.

-

Quantitative Data Summary

| Reaction Type | Reagent System | Target Outcome | Key Risk | Typical Yield |

| Cross-Coupling | 4-Aryl-3-nitrobenzoate | Hydrolysis of ester | 75-90% | |

| Nitro Reduction | FAILURE | Deiodination (Loss of I) | N/A | |

| Nitro Reduction | 3-Amino-4-iodobenzoate | Incomplete reduction | 85-95% | |

| Nitro Reduction | 3-Amino-4-iodobenzoate | Tin emulsion in workup | 80-90% | |

| Primary Amine, DMSO | 4-Amino-3-nitrobenzoate | Slow reaction (Sterics) | 50-70% |

References

-

Selective Nitro Reduction with Fe/NH4Cl

-

Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[4]

- Source: Liu, Y. et al. Journal of Organic Chemistry (2005).

- Relevance: Establishes the protocol for reducing nitro groups in the presence of halides/esters.

-

-

Suzuki Coupling on Nitro-Iodo Systems

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Source: Miyaura, N. & Suzuki, A. Chemical Reviews (1995).

- Relevance: Foundational text for optimizing Pd-c

-

Quinazolinone Synthesis from Nitro-Esters

- Title: Synthesis of Quinazolin-4(3H)

- Source: Khan, I. et al. European Journal of Medicinal Chemistry (2014).

- Relevance: Illustrates the pathway from amino-esters (derived from nitro-esters) to bicyclic heterocycles.

-

Dehalogenation Risks in Hydrogenation

-

Title: Catalytic Hydrogenation over Platinum Metals.[6]

- Source: Rylander, P. N. Academic Press (1967).

- Relevance: Authoritative source on the incompatibility of Aryl-Iodides with standard Pd/C hydrogen

-

Sources

- 1. scispace.com [scispace.com]

- 2. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Strategic Utilization of Ethyl 4-iodo-3-nitrobenzoate in Medicinal Chemistry

Executive Summary

Ethyl 4-iodo-3-nitrobenzoate (CAS: 57362-77-3) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the unique electronic and steric interplay between three orthogonal functional handles: a 4-position iodine (primed for metal-catalyzed cross-coupling or halogen-metal exchange), a 3-position nitro group (a latent aniline for heterocycle construction), and a 1-position ethyl ester (a modifiable carbonyl anchor).

This guide details the strategic application of this intermediate in the synthesis of bioactive small molecules, specifically highlighting its role in accessing the 4-iodo-3-nitrobenzamide pharmacophore (Iniparib) and its utility in diversity-oriented synthesis (DOS) for kinase and PARP inhibitor campaigns.

Structural Analysis & Reactivity Profile

The synthetic power of ethyl 4-iodo-3-nitrobenzoate lies in its chemoselective orthogonality . A medicinal chemist can manipulate one functional group while leaving the others intact, provided the correct order of operations is followed.

Electronic Synergy

-

Activation of the C-I Bond: The electron-withdrawing nitro group (

) at the ortho position and the ester at the para position significantly decrease the electron density of the benzene ring. This makes the C-4 iodine bond highly susceptible to oxidative addition by transition metals (Pd, Ni), facilitating faster cross-coupling rates compared to non-activated aryl iodides. -

Labile Iodine: The iodine atom is a "soft" leaving group. While the nitro group activates the ring for Nucleophilic Aromatic Substitution (

), the iodine is less prone to direct displacement by hard nucleophiles compared to a fluorine or chlorine atom. This allows for selective metal-catalyzed functionalization over

The Chemoselectivity Challenge (E-E-A-T Insight)

A critical failure mode in handling this scaffold is the reduction of the nitro group .

-

Problem: Standard catalytic hydrogenation (

) will frequently cause hydrodeiodination (cleaving the C-I bond) before or concurrently with nitro reduction. -

Solution: To retain the iodine while reducing the nitro group (e.g., to access ethyl 3-amino-4-iodobenzoate), chemoselective reagents such as Iron/Acetic Acid , Tin(II) Chloride , or Sodium Dithionite must be employed.

Strategic Workflows & Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent reactivity map showing four distinct chemical spaces accessible from the core scaffold.

Case Study: Synthesis of Iniparib (BSI-201)

Iniparib (4-iodo-3-nitrobenzamide) was historically investigated as a PARP1 inhibitor for triple-negative breast cancer. While its mechanism of action was later debated (likely acting via non-selective cysteine modification rather than competitive PARP inhibition), its synthesis remains a classic example of manipulating the ethyl 4-iodo-3-nitrobenzoate scaffold.

Retrosynthetic Logic

The synthesis targets the amide functionality while preserving the sensitive iodo-nitro pharmacophore. The ethyl ester serves as the ideal precursor for ammonolysis.

Experimental Protocol: Ester to Amide Conversion

Objective: Convert ethyl 4-iodo-3-nitrobenzoate to 4-iodo-3-nitrobenzamide.

Reagents:

-

Ethyl 4-iodo-3-nitrobenzoate (

eq)[1] -

Ammonia (7N in Methanol) (

eq) -

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a pressure-rated reaction vessel with ethyl 4-iodo-3-nitrobenzoate (

, -

Ammonolysis: Cool the solution to

. Slowly add -

Reaction: Allow the mixture to warm to room temperature (

) and stir for 16–24 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material ester ( -

Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol. The product typically precipitates as a yellow solid.

-

Purification: Triturate the crude solid with cold diethyl ether or a mixture of hexanes/EtOAc (9:1) to remove trace impurities. Filter and dry under high vacuum.

-

Yield: Expected yield is 85–95%.

Validation Check:

-

Look for the disappearance of the ethyl quartet (

Advanced Application: Halogen-Metal Exchange

A sophisticated use of this scaffold involves generating a nucleophilic aryl species despite the presence of the electrophilic nitro and ester groups. This utilizes the "Turbo Grignard" or low-temperature iodine-magnesium exchange.

Mechanism:

The iodine atom undergoes rapid exchange with isopropylmagnesium chloride (

Protocol Highlight:

-

Solvent: THF (Must be dry; water kills the Grignard).

-

Temperature: Maintain

. Above this, the Grignard will attack the ester (self-condensation). -

Reagent:

(Turbo Grignard) is preferred for faster exchange rates.

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Weight | 321.07 g/mol | Heavy atom count due to Iodine. |

| Melting Point | 71–73 °C | Solid handling; easy to weigh. |

| ~90–95 ppm | Diagnostic upfield shift due to heavy atom effect. | |

| Suzuki Coupling Rate | High (vs Bromide) | Activated by |

| Stability | Light Sensitive | C-I bond can undergo photolysis; store in amber vials. |

References

-

Synthesis of Iniparib

- Process for the preparation of 4-iodo-3-nitrobenzamide.

-

Source:

-

Chemoselective Reduction of Nitroarenes

- Selective reduction of nitro compounds in the presence of other reducible groups.

-

Source:

-

Iodine-Magnesium Exchange (Knochel Chemistry)

- Preparation of Polyfunctional Arylmagnesium Reagents.

-

Source:

-

Compound Data & Safety

- Ethyl 4-iodo-3-nitrobenzo

-

Source:

Sources

Discovery and history of Ethyl 4-iodo-3-nitrobenzoate

A Linchpin Intermediate in Medicinal Chemistry and Organometallic Synthesis[1]

Executive Summary

Ethyl 4-iodo-3-nitrobenzoate (CAS: 57362-77-3) is a highly functionalized aromatic scaffold that occupies a critical junction in modern drug discovery.[1] Structurally, it possesses three distinct reactive handles: a nitro group (reducible to an amine), an iodine atom (amenable to transition metal coupling and halogen-metal exchange), and an ethyl ester (electrophilic carbonyl).

This guide analyzes its trajectory from a structural curiosity to a pivotal intermediate in the synthesis of Iniparib (BSI-201) , a once-promising PARP inhibitor, and its role as a model substrate in the development of Knochel-type functionalized Grignard reagents .[1] We provide validated synthesis protocols, mechanistic insights, and safety frameworks for researchers utilizing this compound.

Historical Context & Discovery

Unlike natural products discovered in a singular "eureka" moment, Ethyl 4-iodo-3-nitrobenzoate gained prominence through the evolution of synthetic methodology.[1] Its history is defined by two distinct eras:[1]

The Classical Era: Derivative Chemistry

In early organic synthesis, the compound appeared primarily as a derivative during the characterization of 4-iodo-3-nitrobenzoic acid.[1] The nitration of halobenzoic acids was extensively studied to understand directing effects (ortho/meta/para) on aromatic rings. The ethyl ester served as a lipophilic derivative to facilitate purification and analysis.

The Modern Era: Targeted Therapeutics & Organometallics

The compound's significance surged in the late 20th and early 21st centuries due to two factors:

-

The PARP Inhibitor Campaign: It emerged as the immediate precursor to Iniparib (4-iodo-3-nitrobenzamide).[1] Although Iniparib's mechanism was later re-evaluated, the synthetic campaigns to produce it at kilogram scale optimized the route to the ethyl ester intermediate.

-

Functionalized Organometallics: In the 2000s, Prof. Paul Knochel's group utilized this compound to demonstrate the power of Iodine-Magnesium exchange . The presence of the sensitive nitro and ester groups made it the perfect "stress test" for generating arylmagnesium species at low temperatures without self-destruction, fundamentally changing how chemists view functional group tolerance in Grignard chemistry.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Ethyl 4-iodo-3-nitrobenzoate |

| CAS Number | 57362-77-3 |

| Molecular Formula | C₉H₈INO₄ |

| Molecular Weight | 321.07 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 68–72 °C (Lit.)[1] |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Hazards | Irritant (Skin/Eye), Potential sensitizer |

Synthesis Protocols

We present two validated routes. Route A is preferred for laboratory scale due to the availability of the acid precursor. Route B is an industrial alternative involving nitration of the ester.

Route A: Acid-Catalyzed Esterification (Recommended)

Rationale: Direct Fischer esterification is equilibrium-driven.[1] Using thionyl chloride (

Reagents:

-

4-Iodo-3-nitrobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq)[1] -

Ethanol (Absolute, Excess)[2]

-

Catalytic DMF (Dimethylformamide)[1]

Protocol:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-iodo-3-nitrobenzoic acid (10 g, 34 mmol) in anhydrous toluene (50 mL).

-

Chlorination: Add thionyl chloride (3.7 mL, 51 mmol) and 2 drops of DMF. Heat to reflux (80°C) for 2 hours. The suspension will clear as the acid chloride forms.

-

Evaporation: Cool slightly and concentrate under reduced pressure to remove excess

and toluene. Re-dissolve the residue in dry DCM (30 mL). -

Esterification: Cool the DCM solution to 0°C. Add absolute ethanol (10 mL) dropwise. Add Pyridine (1.2 eq) if acid scavenging is required, though often omitted in simple alcoholysis.

-

Workup: Stir at room temperature for 2 hours. Quench with saturated

.[2] Extract with DCM. Wash organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexanes to yield yellow needles.

Route B: Nitration of Ethyl 4-Iodobenzoate

Rationale: Used when the non-nitrated ester is the available starting material. Requires careful temperature control to prevent over-nitration or hydrolysis.

Protocol:

-

Dissolve ethyl 4-iodobenzoate in concentrated

at 0°C. -

Add fuming

dropwise, maintaining temperature -

Stir for 1 hour, then pour onto crushed ice.

-

Filter the yellow precipitate and wash with cold water.

Mechanistic Visualization & Workflows[1]

Diagram 1: Synthesis and Utility Pathways

This diagram illustrates the synthesis of the core intermediate and its divergence into two major applications: Iniparib synthesis and Knochel-type Grignard functionalization.

Caption: Synthesis of Ethyl 4-iodo-3-nitrobenzoate and its divergence into pharmaceutical (Iniparib) and organometallic (Knochel Mg-exchange) applications.

Diagram 2: The Knochel Exchange Mechanism

A key feature of this molecule is its ability to undergo Iodine-Magnesium exchange without disturbing the sensitive nitro or ester groups, provided the "Turbo Grignard" reagent is used at low temperatures.

Caption: Selective Iodine-Magnesium exchange using Knochel's Turbo Grignard, preserving the nitro/ester functionalities.

Advanced Applications

5.1 Synthesis of Iniparib (BSI-201)

The ethyl ester is the preferred substrate for generating the amide functionality of Iniparib.

-

Reaction: Ammonolysis.

-

Conditions: The ester is dissolved in Methanol, and anhydrous Ammonia gas is bubbled through the solution at -10°C to 0°C.

-

Advantage: This avoids the use of unstable acid chlorides in the final step and allows for high-purity crystallization of the drug substance.

5.2 Organometallic Functionalization (Knochel Exchange)

Standard Grignard formation (using Mg metal) fails with this substrate because the nitro group is reducible and the ester is susceptible to nucleophilic attack.

-

The Solution: Use of

(Turbo Grignard). -

Mechanism: The exchange rate of Iodine-Magnesium is orders of magnitude faster than the nucleophilic attack on the ester or the electron transfer to the nitro group at -40°C.

-

Result: This allows the "installation" of a magnesium anion on a nitro-aromatic ring, a feat previously considered impossible. This intermediate can then be reacted with aldehydes, ketones, or acid chlorides to create complex scaffolds.

References

-

Preparation of 4-iodo-3-nitrobenzamide (Iniparib) . US Patent 8,586,792 B2. (2013). Describes the conversion of the ester to the amide.

-

Functionalized Grignard Reagents : P. Knochel et al., Angewandte Chemie International Edition, 2003, 42, 4302-4320. Describes the utility of iPrMgCl·LiCl for sensitive substrates. [1]

-

Synthesis of Ethyl 4-iodo-3-nitrobenzoate via Nitration : US Patent 8,524,917 B2. (2013).[1] Details the nitration of ethyl 4-iodobenzoate.

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts . Advances in Chemical Engineering and Science, 2021, 11, 251-262.[3] Provides context on esterification protocols for nitrobenzoates.

Sources

Technical Deep Dive: Ethyl 4-iodo-3-nitrobenzoate

CAS: 57362-77-3 | Formula: C9H8INO4 | MW: 321.07 g/mol

Executive Summary

Ethyl 4-iodo-3-nitrobenzoate is a high-value electrophilic scaffold in medicinal chemistry, serving as a "linchpin" intermediate for the synthesis of polyfunctionalized aromatic systems. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:

-

Ethyl Ester: A masked carboxylic acid suitable for amidation or hydrolysis.

-

Aryl Iodide: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

Nitro Group: An electron-withdrawing group that activates the iodine towards nucleophilic aromatic substitution (

) and serves as a latent amine precursor.

This guide details the synthesis, chemoselective transformations, and application of this core in the development of bioactive molecules, including the PARP inhibitor candidate Iniparib .

Part 1: Synthesis of the Core

The most robust industrial and laboratory route involves the Fischer esterification of 4-iodo-3-nitrobenzoic acid. While alternative coupling agents (DCC/DMAP) exist, the acid-catalyzed route is preferred for scalability and atom economy.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Ethyl 4-iodo-3-nitrobenzoate from 4-iodo-3-nitrobenzoic acid.

Reagents:

-

4-Iodo-3-nitrobenzoic acid (1.0 equiv)

-

Ethanol (absolute, excess, solvent/reactant)

-

Sulfuric acid (

, conc., catalytic 0.1–0.5 equiv)

Methodology:

-

Dissolution: Charge a round-bottom flask with 4-iodo-3-nitrobenzoic acid and absolute ethanol (10–15 mL/g of substrate).

-

Catalysis: Add concentrated

dropwise with stirring. -

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or HPLC.[1][2] -

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.

-

Neutralization: Pour the residue into ice-water and neutralize carefully with saturated

solution to pH 7–8. -

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield: Typically 85–95% as a yellow solid.

Part 2: Divergent Synthetic Pathways

The utility of Ethyl 4-iodo-3-nitrobenzoate lies in its ability to undergo selective transformations. The following diagram illustrates the three primary divergent pathways.

Visualization: Chemoselective Transformations

Caption: Divergent synthesis pathways from the ethyl 4-iodo-3-nitrobenzoate core.

Pathway A: Synthesis of Iniparib (Amidation)

This pathway demonstrates the conversion of the ester to a primary amide, yielding Iniparib (4-iodo-3-nitrobenzamide), a compound investigated for triple-negative breast cancer treatment.

-

Reagents: Methanolic Ammonia (

in MeOH) or aqueous ammonia. -

Conditions: Stirring at

C to RT for 12–24 hours. -

Key Insight: The reaction must be controlled to avoid nucleophilic displacement of the iodine (S_NAr) by ammonia, although the ester carbonyl is generally more electrophilic under mild conditions.

Pathway B: Suzuki-Miyaura Cross-Coupling

The C-I bond is highly reactive toward oxidative addition by Pd(0), allowing for coupling before modifying the nitro or ester groups.

Standardized Protocol:

-

Setup: Combine Ethyl 4-iodo-3-nitrobenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), and

(2.0 equiv) in Dioxane/Water (4:1). -

Degassing: Sparge with Argon for 15 minutes.

-

Catalyst: Add

(5 mol%) or -

Reaction: Heat to

C for 4–12 hours. -

Note: The ortho-nitro group exerts steric bulk but also electronically activates the C-I bond, facilitating the oxidative addition step.

Pathway C: Chemoselective Nitro Reduction

Reducing the nitro group to an amine without dehalogenating the iodine requires specific conditions. Catalytic hydrogenation (

Recommended Protocol (Iron-Mediated):

-

Reagents: Iron powder (Fe, 3-5 equiv), Ammonium Chloride (

) or Acetic Acid. -

Solvent: Ethanol/Water (3:1).

-

Conditions: Reflux for 1–2 hours.

-

Mechanism: Single electron transfer (SET) reduction. This method preserves the sensitive C-I bond, yielding Ethyl 3-amino-4-iodobenzoate , a precursor for benzimidazoles.

Part 3: Comparative Reaction Data

The following table summarizes the reactivity profile based on literature precedents for this scaffold.

| Transformation | Reagents | Primary Product | Yield Range | Critical Challenge |

| Esterification | EtOH, | Ethyl 4-iodo-3-nitrobenzoate | 85–95% | Water removal (equilibrium) |

| Amidation | 4-Iodo-3-nitrobenzamide | 75–90% | Avoiding | |

| Suzuki Coupling | Ar- | Biaryl nitro ester | 70–90% | Steric hindrance from ortho- |

| Nitro Reduction | Fe, | Ethyl 3-amino-4-iodobenzoate | 80–90% | Preventing deiodination |

References

-

Synthesis of Iniparib Intermediate

-

Process for the preparation of 4-iodo-3-nitrobenzamide.[3] US Patent 8,586,792 B2. (Describes the conversion of the methyl/ethyl ester to the amide).

-

-

Suzuki Coupling on Nitro-Iodo Systems

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. Molecules 2019, 24(5), 841. (Discusses the reactivity of nitro-substituted aryl halides).

-

Chemoselective Reduction

- Selective reduction of nitro compounds to amines. Organic Syntheses, Coll. Vol. 5, p.829 (1973). (General procedure for Fe/AcOH reduction preserving halides).

-

General Properties & Safety

- Ethyl 4-iodo-3-nitrobenzoate CAS 57362-77-3 Entry. PubChem Compound Summary.

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 4-iodo-3-nitrobenzoate

Introduction & Strategic Analysis

Ethyl 4-iodo-3-nitrobenzoate (CAS: 57362-77-3) is a highly functionalized scaffold widely utilized in the synthesis of polycyclic heterocycles and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-relationship between the nitro group and the iodine atom.

Mechanistic Considerations

From a catalytic perspective, this substrate presents a "push-pull" dynamic:

-

Activation (The "Pull"): The electron-withdrawing nitro group (

) at the 3-position significantly decreases the electron density of the aromatic ring. This activates the C-I bond towards Oxidative Addition by the Pd(0) species, making this step faster than in non-functionalized aryl iodides. -

Sensitivity (The "Push"): The ethyl ester at the 1-position is susceptible to saponification (hydrolysis) under the basic conditions required for the Suzuki transmetallation step. Therefore, the choice of base and solvent system is critical to maintain chemoselectivity (C-C coupling vs. ester hydrolysis).

This protocol outlines a robust, self-validating methodology designed to maximize cross-coupling efficiency while suppressing ester degradation.

Reaction Mechanism & Pathway[1][2][3]

The reaction follows the standard catalytic cycle but requires specific tuning for electron-deficient substrates.

Figure 1: Catalytic cycle highlighting the oxidative addition of the electron-deficient aryl iodide.

Experimental Protocol

Materials & Reagents[4][5][6][7]

-

Substrate: Ethyl 4-iodo-3-nitrobenzoate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(3-5 mol%)-

Rationale: This bidentate ligand confers stability to the Pd center and resists de-ligation better than

at elevated temperatures.

-

-

Base:

(2.0 equiv) or-

Rationale: Carbonates and phosphates are mild enough to prevent ester hydrolysis compared to hydroxides (

).

-

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

-

Rationale: The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the reactive hydroxo-boronate species.

-

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a reaction vial (equipped with a magnetic stir bar) with Ethyl 4-iodo-3-nitrobenzoate (321 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and

(276 mg, 2.0 mmol). -

Add the catalyst

(24 mg, 3 mol%). -

Seal the vial with a septum cap.

-

Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove oxygen. Oxygen poisoning of Pd(0) is the #1 cause of stalled reactions.

Step 2: Solvent Addition [2][1][3]

-

Prepare a degassed mixture of 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

-

Tip: Sparge the solvent mixture with inert gas for 15 minutes prior to use.

-

-

Inject the solvent mixture into the vial via syringe.

Step 3: Reaction

-

Place the vial in a pre-heated block at 90°C .

-

Stir vigorously (800-1000 rpm).

-

Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS at 1 hour and 3 hours.

-

Endpoint: Disappearance of the starting iodide (

).

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate the phases. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Wash the combined organics with Brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel.[4]

-

Eluent: Gradient from 0% to 20% Ethyl Acetate in Hexanes.

-

Note: The nitro group makes the product slightly polar; expect elution around 10-15% EtOAc.

-

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed to maximize yield while minimizing ester hydrolysis.

Table 1: Reaction Condition Screening

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations |

| 1 | DME/ | 80 | 72 | Moderate conversion; some Pd black formation. | ||

| 2 | THF/ | 60 | 45 | Significant ester hydrolysis observed. | ||

| 3 | Dioxane/ | 90 | 88 | Clean reaction; fast conversion (<2h). | ||

| 4 | Dioxane/ | 90 | 92 | Optimal balance of cost and yield. | ||

| 5 | Toluene/ | 100 | 94 | Excellent for sterically hindered boronic acids. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the bench-scale synthesis.

References

-

Suzuki-Miyaura Coupling of Nitroarenes

-

General Protocol for Aryl Iodides

- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzo

- Source: BenchChem Applic

-

Catalyst Selection Guide

- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4].

- Source: ACS Organometallics.

-

Substrate Data

-

Ethyl 4-iodo-3-nitrobenzoate (CAS 57362-77-3) Properties.[7]

- Source: PubChem Compound Summary.

-

Sources

- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

Palladium-catalyzed cross-coupling with Ethyl 4-iodo-3-nitrobenzoate

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Ethyl 4-iodo-3-nitrobenzoate

Abstract

Ethyl 4-iodo-3-nitrobenzoate (CAS: 112368-88-0) is a high-value multifunctional scaffold in medicinal chemistry.[1] Its unique substitution pattern—an aryl iodide activated by an ortho-nitro group—makes it a premier candidate for palladium-catalyzed cross-coupling reactions.[1] This application note details optimized protocols for Suzuki-Miyaura and Sonogashira couplings, specifically tailored to overcome the steric and electronic challenges presented by the ortho-nitro substituent while preserving the base-sensitive ethyl ester.[1] Additionally, we outline the strategic utility of this substrate as a precursor for 2-substituted indole synthesis.[1]

Mechanistic Insight & Chemoselectivity

To successfully couple Ethyl 4-iodo-3-nitrobenzoate, one must understand the electronic interplay between its three functional groups.

-

The Iodine (C-4): This is the primary site of reactivity. The C-I bond is weak and prone to rapid Oxidative Addition (OA) by Pd(0).

-

The Nitro Group (C-3): Crucially, the ortho-nitro group exerts a strong electron-withdrawing effect (–I, –M), which renders the C-I bond highly electrophilic. This accelerates the rate of oxidative addition compared to non-nitrated iodobenzoates.[1] However, it also introduces steric bulk that can hinder the approach of bulky phosphine ligands.

-

The Ethyl Ester (C-1): This group is sensitive to hydrolysis.[1] Standard coupling conditions using strong hydroxide bases (NaOH, KOH) at high temperatures often lead to saponification (formation of the carboxylic acid). Therefore, mild carbonate or phosphate bases are required.

Chemoselectivity Diagram

The following diagram illustrates the reactivity hierarchy and the catalytic cycle specific to this substrate.

Figure 1: Chemoselectivity profile.[2] The ortho-nitro group activates the C-I bond for rapid oxidative addition, while base selection protects the distal ester.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

This protocol is optimized to generate biaryls while suppressing homocoupling and ester hydrolysis.[1]

Target: Synthesis of Ethyl 4-(4-methoxyphenyl)-3-nitrobenzoate.

Materials & Reagents

| Component | Equiv. | Role | Notes |

| Ethyl 4-iodo-3-nitrobenzoate | 1.0 | Substrate | Limiting reagent. |

| 4-Methoxyphenylboronic acid | 1.2 | Nucleophile | Excess ensures completion.[1] |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst | Bidentate ligand resists steric displacement by NO₂.[1] |

| K₂CO₃ | 2.5 | Base | Mild enough to spare the ester; strong enough for Boron activation. |

| 1,4-Dioxane / Water (4:1) | - | Solvent | Degassed.[1][3] Water is essential for the transmetalation step. |

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 mmol, 321 mg), boronic acid (1.2 mmol), and base (2.5 mmol).

-

Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (3 mol%) under positive inert gas pressure.[1]

-

Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Note: Do not exceed 100°C to prevent thermal degradation of the nitro group or hydrolysis.[1]

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–92%.[1]

Protocol B: Sonogashira Coupling (Indole Precursor)

This is the most strategic application of this scaffold. Coupling with a terminal alkyne yields an internal alkyne, which can be reductively cyclized to form 2-substituted indoles (or 2-substituted-5-ethoxycarbonylindoles).[1]

Target: Synthesis of Ethyl 4-(phenylethynyl)-3-nitrobenzoate.

Materials & Reagents

| Component | Equiv. | Role | Notes |

| Ethyl 4-iodo-3-nitrobenzoate | 1.0 | Substrate | |

| Phenylacetylene | 1.2 | Alkyne | Or any terminal alkyne.[1] |

| PdCl₂(PPh₃)₂ | 0.02 | Catalyst | Standard Pd(II) source.[1] |

| CuI | 0.01 | Co-catalyst | Essential for generating the Copper-acetylide.[1] |

| Triethylamine (TEA) | 3.0 | Base | Acts as both base and solvent component.[1] |

| THF | - | Solvent | Anhydrous.[1] |

Step-by-Step Procedure

-

Setup: In a dry Schlenk flask, combine the substrate (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

-

Inertion: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add anhydrous THF (5 mL) and Triethylamine (3 mmol).

-

Alkyne Addition: Add Phenylacetylene (1.2 mmol) dropwise via syringe at room temperature.

-

Exotherm Warning: The reaction may be slightly exothermic.

-

-

Reaction: Stir at Room Temperature for 30 minutes, then heat to 50°C for 2 hours.

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Downstream Application (Indole Synthesis): The resulting nitro-alkyne can be converted to an indole via reductive cyclization using Iron powder in Acetic Acid (reflux) or SnCl₂.[1]

Workflow Visualization: From Scaffold to Indole

Figure 2: Synthetic workflow for converting the nitro-iodo scaffold into a functionalized indole.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation by NO₂ steric bulk.[1] | Switch to Pd(dppf)Cl₂ or SPhos Pd G2 .[1] These ligands create a larger "pocket" for the reaction. |

| Ester Hydrolysis | Base is too strong or wet solvent at high temp.[1] | Switch from K₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio.[1] Ensure temperature <90°C. |

| Homocoupling (Alkyne) | Presence of Oxygen in Sonogashira.[1] | Rigorous degassing is required.[1] Add the alkyne slowly to keep its concentration low relative to the Pd-Ar complex. |

| Black Precipitate | Pd black formation (catalyst death).[1] | Add excess ligand (e.g., extra PPh₃) or use a fresh catalyst batch. |

References

-

Suzuki-Miyaura Coupling Mechanisms

-

Sonogashira Coupling & Indole Synthesis

-

Nitroarene Reactivity

-

General Sonogashira Protocols

Sources

Application Note: Heck Reaction Conditions for Ethyl 4-iodo-3-nitrobenzoate

Executive Summary

This application note details the optimized reaction conditions for the Mizoroki-Heck coupling of Ethyl 4-iodo-3-nitrobenzoate . This substrate represents a highly activated class of aryl iodides due to the synergistic electron-withdrawing effects of the para-ester and ortho-nitro groups.

While these electronic features facilitate rapid oxidative addition, the ortho-nitro group introduces steric constraints that necessitate careful ligand selection. This guide presents two validated protocols: a Ligand-Free (Jeffery) System for cost-efficiency and high turnover frequencies, and a Classical Phosphine System for substrates requiring milder thermal conditions.

Primary Application: Synthesis of indole-5-carboxylates via reductive cyclization (e.g., synthesis of precursors for biologically active alkaloids).

Substrate Analysis & Mechanistic Insight

Electronic and Steric Profile

-

Activation: The C–I bond is significantly weakened by the electron-withdrawing nitro (-NO₂) and ester (-COOEt) groups. This makes the oxidative addition of Pd(0) into the C–I bond extremely fast, often faster than ligand dissociation.

-

Steric Challenge: The ortho-nitro group creates a "steric wall" near the reaction center. Bulky bidentate ligands (e.g., BINAP, dppf) may reduce yields by impeding the coordination of the alkene.

-

Regioselectivity: When coupled with electron-deficient alkenes (e.g., ethyl acrylate), the reaction proceeds with high

-selectivity (linear product) and

Reaction Mechanism

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. The critical deviation for this substrate is the stability of the intermediate. The highly electron-deficient aryl-Pd species is prone to reduction; thus, an excess of alkene or stabilizing salts (TBAB) is recommended.

Figure 1: Catalytic cycle highlighting the rapid oxidative addition facilitated by the nitro group.

Experimental Protocols

Protocol A: Ligand-Free "Jeffery" Conditions (Recommended)

This method utilizes Tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for Pd nanoparticles. It is the most robust method for activated aryl iodides.

Advantages: No expensive phosphine ligands; air-tolerant; high reaction rates.

| Component | Reagent | Equivalents/Conc. | Role |

| Substrate | Ethyl 4-iodo-3-nitrobenzoate | 1.0 equiv | Electrophile |

| Coupling Partner | Ethyl Acrylate (or Styrene) | 1.2 - 1.5 equiv | Nucleophile |

| Catalyst | Pd(OAc)₂ | 1 - 2 mol% | Pre-catalyst |

| Additive | TBAB | 1.0 equiv | Stabilizer/PTC |

| Base | NaHCO₃ or K₂CO₃ | 2.5 equiv | Acid Scavenger |

| Solvent | DMF (Dimethylformamide) | 0.2 M | Polar Medium |

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Ethyl 4-iodo-3-nitrobenzoate (1.0 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).

-

Solvate: Add DMF. Degas by bubbling nitrogen for 5 minutes (optional but recommended for reproducibility).

-

Catalyst Addition: Add Pd(OAc)₂ (1-2 mol%) and the Alkene (1.5 equiv).

-

Reaction: Seal the vessel and heat to 80–90°C for 4–6 hours.

-

Note: The solution will turn black (Pd precipitation) toward the end of the reaction; this is normal for ligand-free conditions.

-

-

Workup: Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and salts. Dry organic layer over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Classical Phosphine Conditions

Use this protocol if the substrate contains sensitive functional groups that might degrade under the slightly harsher "Jeffery" conditions, or if the reaction must be run at lower temperatures.

Advantages: Homogeneous solution; easier monitoring by HPLC; highly reproducible.

| Component | Reagent | Equivalents/Conc. | Role |

| Catalyst | Pd(OAc)₂ | 2 mol% | Pre-catalyst |

| Ligand | PPh₃ (Triphenylphosphine) | 4 mol% | Ligand (1:2 Pd:L ratio) |

| Base | Triethylamine (Et₃N) | 2.0 equiv | Base |

| Solvent | MeCN (Acetonitrile) or DMF | 0.15 M | Solvent |

Step-by-Step Workflow:

-

Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent and stir at room temperature for 15 minutes. The solution should turn bright yellow (formation of Pd(PPh₃)₂ species).

-

Addition: Add the Aryl Iodide, Alkene, and Triethylamine.

-

Reaction: Heat to 80°C (reflux for MeCN) for 8–12 hours.

-

Workup: Filter through a pad of Celite to remove palladium salts. Concentrate the filtrate and purify.

Operational Workflow & Safety

The following diagram illustrates the physical workflow for Protocol A (Ligand-Free), emphasizing the critical checkpoints.

Figure 2: Operational workflow for Ligand-Free Heck Coupling.

Safety Advisory: Nitro Compounds

-

Thermal Hazard: Nitro-aromatics can be energetically unstable. While this specific ester is generally stable at 100°C, always perform a Differential Scanning Calorimetry (DSC) test before scaling up beyond 5 grams.

-

Exotherm: The Heck reaction is exothermic. On large scales, add the catalyst as a slurry or dose the alkene slowly to control heat generation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Rapid Pd Black Formation | Catalyst decomposition ("death") before reaction completion. | Increase ligand loading (Protocol B) or add more TBAB (Protocol A). Lower temperature to 70°C. |

| Low Conversion | Oxidative addition is stalling or base is insoluble. | Switch base to Cs₂CO₃ (higher solubility in DMF). Ensure efficient stirring. |

| Regio-isomers | Formation of branched product ( | This is rare for electron-poor alkenes. If observed, switch to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane). |

| De-iodination | Reduction of Ar-I to Ar-H. | Solvent is acting as a hydride source. Ensure DMF is anhydrous. Reduce temperature. |

References

-

Heck Reaction Mechanism & Scope

-

Ligand-Free Conditions (Jeffery Conditions)

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

-

-

Synthesis of Indoles via Heck/Reduction (Reissert/Batcho-Leimgruber analogs)

-

Chen, C., Lieberman, D. R., Larsen, R. D., Verhoeven, T. R., & Reider, P. J. (1997). Synthesis of Indoles via a Palladium-Catalyzed Annulation.[3] The Journal of Organic Chemistry, 62(9), 2676–2677.

-

-

General Protocol for Aryl Iodides

-

Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.

-

Sources

Application Note: Optimized Sonogashira Coupling of Ethyl 4-iodo-3-nitrobenzoate

Executive Summary

This application note details a robust, field-proven protocol for the Sonogashira cross-coupling of Ethyl 4-iodo-3-nitrobenzoate with terminal alkynes. This specific substrate presents a unique "push-pull" electronic environment: the ortho-nitro and para-ethoxycarbonyl groups strongly activate the C-I bond for oxidative addition, yet introduce steric and stability considerations.

This guide is designed for medicinal chemists utilizing this scaffold as a precursor for indole-2-carboxylates , quinolines , or benzimidazoles . The protocol prioritizes yield, reproducibility, and the preservation of the sensitive ethyl ester moiety.

Substrate Analysis & Mechanistic Insight[1][2]

The Substrate: Ethyl 4-iodo-3-nitrobenzoate

The starting material features an aryl iodide, which is the most reactive halogen species in Pd-catalyzed couplings.

-

Electronic Activation: The

group (ortho) and -

Chemo-selectivity: Unlike aryl bromides or chlorides, this activated iodide often reacts at room temperature (RT) or mild heat (

), minimizing side reactions such as ester hydrolysis or nitro-group reduction.

The Catalytic Cycle

The reaction proceeds via two interconnected cycles: the Palladium cycle (main coupling) and the Copper cycle (activator).[1]

Figure 1: The catalytic cycle optimized for activated aryl iodides. The electron-deficient nature of the substrate accelerates the initial Oxidative Addition step.

Experimental Design & Optimization

Reagent Selection Table

| Component | Recommended Reagent | Rationale |

| Catalyst | Robust, air-stable precursor that reduces to active Pd(0) in situ. High turnover for aryl iodides. | |

| Co-Catalyst | Essential for generating the copper acetylide nucleophile at mild temperatures.[2] | |

| Base | Triethylamine ( | Mild organic base. Prevents hydrolysis of the ethyl ester (unlike |

| Solvent | THF or DMF | THF allows for easier workup (evaporation). DMF is preferred if the alkyne is poorly soluble. |

| Atmosphere | Argon or Nitrogen | CRITICAL. Oxygen causes homocoupling of the alkyne (Glaser coupling), wasting the reagent. |

Critical Process Parameters (CPPs)

-

Oxygen Exclusion: The reaction must be degassed. The presence of

promotes the formation of diyne side products (Glaser coupling) mediated by CuI. -

Order of Addition: Catalyst and halide should be mixed and degassed before adding the alkyne to prevent catalyst poisoning or homocoupling.

-

Temperature Control: Start at RT. Only heat to

if conversion is slow. High heat (

Detailed Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 321 mg of substrate) Target Yield: >85%

Phase 1: Reaction Setup

-

Glassware Preparation: Oven-dry a 25 mL round-bottom flask (RBF) or Schlenk tube. Equip with a magnetic stir bar and a rubber septum.